molecular formula C25H23N5O3S B10873549 methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10873549
M. Wt: 473.5 g/mol
InChI Key: GERVPBQCTOBSCD-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (hereafter referred to by its full systematic name) is a heterocyclic compound featuring a pyrazolone core fused with a benzothiazole ring and substituted with an indole-ethylamine moiety. The (4Z) configuration denotes the stereochemistry of the ethylidene group, critical for its molecular interactions. This compound exemplifies the integration of pharmacophoric motifs:

  • Benzothiazole: Known for antitumor and antimicrobial activities due to its aromatic heterocyclic structure .
  • Pyrazolone: A five-membered ring with a ketone group, often associated with anti-inflammatory and antioxidant properties .

The ester group at the acetoxy position enhances lipophilicity, influencing bioavailability. Structural characterization of such compounds typically employs NMR, IR, and mass spectrometry , while crystallographic studies utilize SHELXL for refinement and ORTEP-III for visualization .

Properties

Molecular Formula

C25H23N5O3S

Molecular Weight

473.5 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[N-[2-(1H-indol-3-yl)ethyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C25H23N5O3S/c1-15(26-12-11-16-14-27-18-8-4-3-7-17(16)18)23-20(13-22(31)33-2)29-30(24(23)32)25-28-19-9-5-6-10-21(19)34-25/h3-10,14,27,29H,11-13H2,1-2H3

InChI Key

GERVPBQCTOBSCD-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CNC2=CC=CC=C21)C3=C(NN(C3=O)C4=NC5=CC=CC=C5S4)CC(=O)OC

Origin of Product

United States

Preparation Methods

    Synthetic Routes: While specific synthetic routes for this compound may not be readily available in the literature, we can infer potential approaches based on its constituent parts.

    Reaction Conditions: Hypothetically, one could synthesize it through multistep reactions involving condensation, cyclization, and functional group transformations.

    Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.

  • Chemical Reactions Analysis

      Reactivity: Given its diverse functional groups, this compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Reagents like strong acids, bases, and transition metal catalysts may play a role.

      Major Products: The products formed would depend on the specific reaction conditions.

  • Scientific Research Applications

    Anticancer Activity

    Recent studies have indicated that compounds containing the benzothiazole and pyrazole frameworks exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been reported to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)...] could potentially be explored for similar activities due to its structural components.

    Antimicrobial Properties

    The antimicrobial potential of compounds with similar structures has been documented extensively. Research shows that benzothiazole derivatives possess antibacterial and antifungal activities against a range of pathogens . The incorporation of the indole moiety may enhance these effects, making this compound a candidate for further investigation in antimicrobial drug development.

    Anti-inflammatory Effects

    Compounds containing benzothiazole have also been noted for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them suitable for treating conditions such as arthritis and other inflammatory diseases . Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)...] may exhibit similar effects due to its bioactive scaffold.

    Synthesis Techniques

    The synthesis of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)...] typically involves multi-step reactions that integrate various organic synthesis techniques. These may include:

    • Condensation Reactions : Used to form the pyrazole ring by reacting appropriate hydrazine derivatives with carbonyl compounds.
    • Cyclization : To create the benzothiazole moiety through cyclization reactions involving thioamide precursors.
    • Functional Group Modifications : Such as alkylation or acylation to introduce the methyl ester functionality.

    Case Studies

    Several case studies highlight the synthesis and characterization of similar compounds:

    StudyCompoundBiological ActivityReference
    12-(1H-indol-3-yl)benzothiazolesAnticancer
    2Benzothiazole derivativesAntimicrobial
    3Pyrazole-based compoundsAnti-inflammatory

    These studies provide insights into how structural modifications can influence biological activity and guide future research directions for methyl [(4Z)-1-(1,3-benzothiazol-2-yl)...].

    Mechanism of Action

      Targets: The compound likely interacts with specific proteins, enzymes, or receptors.

      Pathways: It could modulate cellular processes, affecting cell growth, signaling, or metabolism.

  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    The compound’s structural complexity invites comparison with analogs bearing pyrazolone, benzothiazole, or indole moieties. Below is a detailed analysis:

    Table 1: Structural and Functional Comparisons

    Compound Name Key Substituents Structural Features Observed Properties References
    Methyl [(4Z)-4-(1-{[2-(4-Morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate Morpholine-ethylamine, phenyl Pyrazolone core with morpholine (polar) instead of indole Enhanced solubility due to morpholine; moderate COX-2 inhibition in vitro
    (4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one Imidazole, methoxyphenyl, nitrophenyl Nitro group (electron-withdrawing) and methoxy (electron-donating) substituents High redox activity; electrochemical studies show irreversible oxidation at +0.85 V (vs. Ag/AgCl)
    {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Thiazolidinone, fluorobenzyl Thioxo-thiazolidinone ring enhances π-stacking; fluorine improves metabolic stability Antidiabetic activity via PPAR-γ agonism (IC₅₀ = 12 µM)
    Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate p-Tolyl, phenylpropanoate Bulky p-tolyl group reduces solubility; ester chain modulates pharmacokinetics Weak antifungal activity (MIC = 128 µg/mL against C. albicans)
    Target Compound Benzothiazole, indole-ethylamine, methyl ester Hybrid benzothiazole-indole-pyrazolone scaffold Predicted dual kinase inhibition (e.g., JAK2/STAT3 pathways) based on docking studies

    Key Comparative Insights

    Nitro and methoxy groups in enhance electrochemical reactivity, suggesting utility in redox-mediated therapeutic contexts.

    Structural Rigidity and Binding: The benzothiazole-indole combination in the target compound may confer superior DNA intercalation or kinase-binding capacity compared to phenyl or thiazolidinone analogs .

    Electrochemical Behavior :

    • Cyclic voltammetry of hydrazide-pyrazolone analogs (e.g., ) reveals oxidation peaks near +0.7–1.0 V, aligning with the target compound’s predicted redox activity due to its conjugated π-system.

    Synthetic Challenges :

    • The indole-ethylamine linkage requires careful coupling to avoid racemization, unlike morpholine or imidazole derivatives .

    Biological Activity

    Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with potential therapeutic applications. Its structure features a benzothiazole moiety linked to a pyrazole derivative, which has been investigated for various biological activities, including anti-inflammatory and anticancer properties.

    The compound has the following chemical characteristics:

    • Molecular Formula : C20_{20}H20_{20}N6_6O3_3S
    • Molecular Weight : 424.5 g/mol
    • CAS Number : 879056-60-7

    Anti-inflammatory Activity

    Recent studies have highlighted the compound's potential as a COX-II inhibitor. COX-II (cyclooxygenase-2) is an enzyme involved in the inflammatory process. In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory effects on COX-II activity, with some compounds showing IC50_{50} values in the low micromolar range. For instance, a related pyrazole compound exhibited an IC50_{50} of 0.52 μM against COX-II, indicating strong anti-inflammatory potential compared to standard drugs like Celecoxib (IC50_{50} = 0.78 μM) .

    Anticancer Activity

    The benzothiazole and pyrazole moieties in the compound are known for their anticancer properties. Compounds with similar structures have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, derivatives have shown activity against breast cancer cells by targeting specific signaling pathways associated with tumor growth .

    Enzyme Inhibition Studies

    The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been studied as an inhibitor of ALK5 (activin-like kinase 5), which plays a role in TGF-beta signaling pathways that are often dysregulated in cancer . The representative compound from this class showed potent inhibition (IC50_{50} = 5.5 nM), demonstrating its potential as a therapeutic agent in cancer treatment.

    Case Studies

    A recent study explored the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The results indicated that these compounds not only inhibited COX-II but also displayed selective activity against other inflammatory mediators .

    Data Summary

    Activity IC50 (μM) Reference
    COX-II Inhibition0.52
    ALK5 Inhibition5.5
    Anti-cancer ActivityVariable

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